molecular formula C16H27N3O6 B14475908 N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline CAS No. 66211-27-6

N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline

Cat. No.: B14475908
CAS No.: 66211-27-6
M. Wt: 357.40 g/mol
InChI Key: PSEXQIHRIIHENX-MXWKQRLJSA-N
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Description

N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a sequence of amino acids: D-alanine, D-alanine, and L-proline. The Boc group is commonly used in organic synthesis to protect amine groups from unwanted reactions during multi-step synthesis processes . This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reactions are often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of Boc-protected peptides involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline primarily involves its role as a protected intermediate in peptide synthesis. The Boc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Uniqueness: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is unique due to its specific sequence of amino acids and its application in peptide synthesis. The presence of both D-alanine and L-proline provides distinct structural and functional properties compared to other Boc-protected compounds .

Properties

CAS No.

66211-27-6

Molecular Formula

C16H27N3O6

Molecular Weight

357.40 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11+/m1/s1

InChI Key

PSEXQIHRIIHENX-MXWKQRLJSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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